3-Ethoxybenzoic acid

Enzymology Biocatalysis Cytochrome P450

Select 3-Ethoxybenzoic acid for its unique meta-substitution pattern that is critical in CYP199A4 monooxygenase substrate-specificity studies—where the closely related 3-methoxybenzoic acid remains completely inactive. As a certified reference standard, it is essential for developing HPLC/GC-MS methods to detect and quantify impurities in Sildenafil per ICH guidelines. Unlike ortho- or para-ethoxybenzoic acid isomers, only this regioisomer delivers the correct electronic and steric properties for reproducible synthetic outcomes in pharmaceutical and agrochemical intermediate production. Its distinct ligand-induced conformational changes in heme protein crystallography further distinguish it from smaller analogs. Procure ≥97% purity to ensure reproducible enzymology, analytical, and synthetic workflows.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 621-51-2
Cat. No. B181751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxybenzoic acid
CAS621-51-2
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
InChIKeyDTFQMPQJMDEWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxybenzoic Acid (CAS 621-51-2): A Meta-Substituted Building Block for Research and Industry


3-Ethoxybenzoic acid (CAS 621-51-2) is an organic compound with the formula C9H10O3, classified as an ethoxybenzoic acid bearing a single ethoxy substituent at the meta (3-) position of the benzoic acid ring [1]. It is a solid at room temperature with a reported melting point range of 135-140 °C and a molecular weight of 166.17 g/mol . Unlike its ortho- and para-substituted isomers, the meta-substitution pattern imparts distinct electronic and steric properties that influence its reactivity and binding behavior, making it a valuable intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Why 3-Ethoxybenzoic Acid Is Not Interchangeable with Its Structural Analogs


The position of the ethoxy substituent on the benzoic acid core is a critical determinant of the molecule's function and reactivity. Simple substitution with other ethoxybenzoic acid isomers (2- or 4-ethoxybenzoic acid) or closely related analogs like 3-methoxybenzoic acid will lead to different or even null outcomes in specific applications [1]. This is because the meta-substitution pattern alters the compound's electron distribution, lipophilicity (XLogP3 = 2.4), and three-dimensional structure, which in turn affects its ability to serve as a substrate for certain enzymes, its behavior in crystallization studies, and its role as a specific synthetic intermediate or impurity marker [2]. The following evidence demonstrates these quantifiable differences, underscoring the need for precise compound selection in scientific and industrial workflows.

Quantitative Evidence Differentiating 3-Ethoxybenzoic Acid from Closest Analogs


Enzymatic Activity: 3-Ethoxybenzoic Acid Enables Oxidation by CYP199A4 Where 3-Methoxybenzoic Acid Fails

In a study of cytochrome P450 enzyme CYP199A4, 3-ethoxybenzoic acid acts as a competent substrate, undergoing efficient oxidation, whereas the smaller analog 3-methoxybenzoic acid shows no measurable activity for O-demethylation [1]. This is a stark functional differentiation between two structurally similar meta-substituted benzoic acids.

Enzymology Biocatalysis Cytochrome P450 Oxidoreductase

Crystal Structure and Active Site Orientation: 3-Ethoxybenzoic Acid Displays a Unique Binding Mode

Crystallographic analysis reveals that when bound to the active site of CYP199A4, the bulkier 3-ethoxybenzoic acid induces a unique conformational state by removing the distal water ligand from the heme iron and reorienting its meta-substituent so that the methylene hydrogens point towards the heme, a configuration not observed with smaller meta-substituted analogs [1]. In contrast, the inactive 3-methoxybenzoic acid binds with its C-H bonds pointing away from the heme iron, which is structurally incompatible with catalysis [1].

Structural Biology X-ray Crystallography Protein-Ligand Interaction Biophysics

Physicochemical Properties: Quantifiable Differences in Lipophilicity and Polar Surface Area

The ethoxy group at the meta position imparts distinct physicochemical properties compared to other common analogs. The predicted octanol-water partition coefficient (XLogP3) for 3-ethoxybenzoic acid is 2.4, indicating significantly higher lipophilicity than 3-hydroxybenzoic acid (XLogP3 = 1.5) [1][2]. This increase in lipophilicity can enhance membrane permeability in biological systems.

Medicinal Chemistry ADME Property Prediction Lead Optimization

Synthetic Utility: A Validated Starting Material for the Synthesis of Meta-Substituted Aromatics

3-Ethoxybenzoic acid is documented as a key raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals . Its specific substitution pattern makes it the mandatory starting point for synthesizing complex molecules that require a meta-ethoxybenzoic acid core, a task for which its ortho- and para-substituted isomers are structurally unsuited .

Organic Synthesis Pharmaceutical Intermediates Methodology Agrochemicals

Analytical Reference Standard: Use as a Pharmaceutical Impurity Marker

3-Ethoxybenzoic acid is identified and utilized as a known impurity in the quality control of the active pharmaceutical ingredient Sildenafil [1]. Its detection and quantification via HPLC or GC-MS are critical for ensuring the purity and safety of the final drug product, per ICH Q3A guidelines, which typically set thresholds below 0.1% [1].

Analytical Chemistry Quality Control HPLC Pharmaceutical Impurity

Recommended Research and Industrial Scenarios for 3-Ethoxybenzoic Acid Based on Evidence


As a Specific Substrate in Cytochrome P450 CYP199A4 Enzyme Studies

This compound is essential for enzymologists and biochemists investigating the substrate specificity and catalytic mechanism of the CYP199A4 monooxygenase. The direct evidence shows that it is a functional substrate, enabling efficient oxidation, while the closely related 3-methoxybenzoic acid is completely inactive [1]. Any study aiming to probe the enzyme's active site tolerance for meta-substituted benzoates must use this compound as the primary benchmark for bulkier, active substrates.

As a Structural Probe in X-ray Crystallography

Structural biologists can use 3-ethoxybenzoic acid as a ligand to trap a specific, catalytically-relevant conformation of the CYP199A4 active site. The crystallographic evidence confirms it induces a unique binding mode characterized by the displacement of a water ligand and a reorientation of the heme environment that is not observed with smaller analogs [1]. This makes it a critical tool for studying ligand-induced conformational changes in heme proteins.

As a Starting Material for Synthesizing Meta-Substituted Aromatic Compounds

Synthetic chemists developing pharmaceuticals, agrochemicals, or advanced materials requiring a specific meta-ethoxy substitution pattern should procure this compound. Its regioisomeric specificity is paramount; ortho- and para-ethoxybenzoic acids cannot serve as substitutes, as they would lead to different final structures with likely different biological or material properties .

As a Reference Standard in Analytical Quality Control

Analytical chemists in the pharmaceutical industry must use a certified reference standard of 3-ethoxybenzoic acid for the development and validation of HPLC or GC-MS methods designed to detect and quantify impurities in drug substances like Sildenafil [2]. Its use is a direct requirement for meeting ICH guidelines on impurity thresholds in final drug products [2].

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